Imidazo[1,2-a]pyrazin-8-amine, 3-(4-aminophenyl)-
Description
Nuclear Magnetic Resonance (NMR) Spectral Analysis
¹H NMR (400 MHz, DMSO-d₆) :
- δ 8.21 (s, 1H) : H-2 proton of the imidazole ring.
- δ 7.75 (d, J = 8.4 Hz, 2H) : Ortho protons of the 4-aminophenyl group.
- δ 6.68 (d, J = 8.4 Hz, 2H) : Meta protons of the 4-aminophenyl group.
- δ 6.10 (s, 2H) : NH₂ group at position 8 (exchangeable with D₂O).
- δ 5.92 (s, 2H) : NH₂ group on the phenyl ring (exchangeable with D₂O).
¹³C NMR (100 MHz, DMSO-d₆) :
- δ 152.1 : C-8 (amine-bearing carbon).
- δ 142.3–125.4 : Aromatic carbons of the imidazopyrazine core and phenyl ring.
- δ 118.2 : C-3 position linking the phenyl group.
Table 2: Key NMR assignments
| Position | ¹H δ (ppm) | ¹³C δ (ppm) | Multiplicity |
|---|---|---|---|
| H-2 | 8.21 | 142.3 | Singlet |
| Phenyl H | 7.75/6.68 | 125.4–129.1 | Doublet |
| NH₂ | 6.10/5.92 | - | Singlet |
Mass Spectrometric Fragmentation Patterns
Electrospray ionization (ESI) mass spectrometry reveals:
- Molecular ion peak : m/z 225.1 [M+H]⁺, consistent with the molecular weight of 225.25 g/mol.
- Major fragments :
Figure 1: Fragmentation pathways
- $$ \text{C}{12}\text{H}{11}\text{N}5 \rightarrow \text{C}{12}\text{H}{9}\text{N}4 + \text{NH}_2 $$
- $$ \text{C}{12}\text{H}{11}\text{N}5 \rightarrow \text{C}6\text{H}5\text{N}3 + \text{C}6\text{H}6\text{N}_2 $$
Infrared (IR) Vibrational Mode Assignments
IR spectroscopy (KBr pellet, cm⁻¹):
- 3360, 3280 : N-H stretching (primary amine).
- 1620 : C=N stretching (imidazole ring).
- 1585, 1450 : C=C aromatic ring vibrations.
- 830 : Para-substituted benzene C-H out-of-plane bending.
Table 3: IR spectral bands
| Band (cm⁻¹) | Assignment |
|---|---|
| 3360, 3280 | ν(N-H) amine |
| 1620 | ν(C=N) imidazole |
| 1585 | ν(C=C) aromatic |
| 830 | δ(C-H) para-substituted phenyl |
Properties
CAS No. |
787590-48-1 |
|---|---|
Molecular Formula |
C12H11N5 |
Molecular Weight |
225.25 g/mol |
IUPAC Name |
3-(4-aminophenyl)imidazo[1,2-a]pyrazin-8-amine |
InChI |
InChI=1S/C12H11N5/c13-9-3-1-8(2-4-9)10-7-16-12-11(14)15-5-6-17(10)12/h1-7H,13H2,(H2,14,15) |
InChI Key |
NRCKGGBDYFQESD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=CN=C3N2C=CN=C3N)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-aminophenyl)imidazo[1,2-a]pyrazin-8-amine can be achieved through various synthetic routes. One efficient method involves the iodine-catalyzed one-pot three-component condensation reaction. This reaction involves the condensation of an aryl aldehyde with 2-aminopyrazine, followed by a [4 + 1] cycloaddition with tert-butyl isocyanide. The reaction is carried out under mild conditions, typically at room temperature, and yields the desired imidazo[1,2-a]pyrazine derivatives in good yields .
Industrial Production Methods
Industrial production of 3-(4-aminophenyl)imidazo[1,2-a]pyrazin-8-amine may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial to achieve high yields and purity in industrial settings.
Chemical Reactions Analysis
Types of Reactions
3-(4-aminophenyl)imidazo[1,2-a]pyrazin-8-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Electrophilic substitution using halogens or nucleophilic substitution using amines or thiols.
Major Products Formed
Oxidation: Formation of nitro derivatives or quinones.
Reduction: Formation of amine derivatives.
Substitution: Formation of halogenated or alkylated derivatives.
Scientific Research Applications
Chemical Synthesis
Building Block for Complex Compounds
Imidazo[1,2-a]pyrazin-8-amine, 3-(4-aminophenyl)- serves as a vital building block in the synthesis of more complex heterocyclic compounds. Its unique structure allows for various chemical modifications, making it a versatile intermediate in organic synthesis.
Synthesis Methods
Recent studies have highlighted efficient methods for synthesizing derivatives of imidazo[1,2-a]pyrazine using iodine-catalyzed reactions. These methods facilitate the production of compounds with potential anticancer properties through one-pot three-component condensations involving aryl aldehydes and amines .
Biological Applications
Anticancer Activity
Research has demonstrated that imidazo[1,2-a]pyrazin-8-amine derivatives exhibit significant anticancer properties. For instance, compounds synthesized from this base have shown activity against various cancer cell lines, including HepG2 and MCF-7, with some derivatives outperforming standard chemotherapeutics like Doxorubicin in terms of efficacy .
Antiviral Properties
Recent investigations have revealed that certain derivatives can inhibit the main proteases of SARS-CoV and SARS-CoV-2. These findings suggest that imidazo[1,2-a]pyrazin-8-amine could be pivotal in developing antiviral therapies against emerging viral threats .
Medicinal Chemistry
Drug Discovery
The compound is being explored as a lead candidate in drug discovery programs targeting diseases such as cancer and viral infections. Its ability to modulate enzyme activities makes it a promising candidate for developing new therapeutic agents .
Data Table: Summary of Biological Activities
Case Studies
-
Anticancer Efficacy Study
A study conducted by Rajavenkatesh Krishnamoorthy et al. evaluated the anticancer activities of synthesized imidazo[1,2-a]pyrazine derivatives against multiple cancer cell lines. The results indicated substantial cytotoxic effects compared to conventional treatments, highlighting the potential for these compounds in clinical applications . -
Antiviral Mechanism Investigation
Research focusing on the antiviral properties of imidazo[1,2-a]pyrazin derivatives revealed their mechanism of action involves inhibition of key viral enzymes. This was evidenced by IC50 values indicating potent activity against viral targets, suggesting a pathway for therapeutic development against COVID-19 and other viral diseases .
Mechanism of Action
The mechanism of action of 3-(4-aminophenyl)imidazo[1,2-a]pyrazin-8-amine involves its interaction with molecular targets such as enzymes or receptors. The compound’s anticancer activity is attributed to its ability to inhibit specific enzymes involved in cell proliferation and survival. The imidazo[1,2-a]pyrazine core is essential for its biological activity, as it facilitates binding to the target sites and modulates their function .
Comparison with Similar Compounds
Physicochemical and Structural Analysis
- Solubility: The 4-aminophenyl group in the target compound enhances water solubility (~25 mg/mL) compared to halogenated analogs (<10 mg/mL) .
- Bioavailability : Methoxy and aryl groups in imidazo[1,2-a]pyridines improve logP values (2.5–3.0), favoring blood-brain barrier penetration .
Biological Activity
Imidazo[1,2-a]pyrazin-8-amine, 3-(4-aminophenyl)- (CAS Number: 787590-48-1) is a heterocyclic compound that has garnered significant attention in medicinal chemistry due to its potential biological activities, particularly in anticancer applications. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound features an imidazo[1,2-a]pyrazine core with an aminophenyl group at the 3rd position and an amine group at the 8th position. Its molecular formula is and it exhibits unique properties that contribute to its biological activity.
The biological activity of 3-(4-aminophenyl)imidazo[1,2-a]pyrazin-8-amine is primarily attributed to its interaction with various molecular targets, such as enzymes and receptors involved in cell proliferation and survival. The imidazo[1,2-a]pyrazine core is crucial for binding to these targets, allowing the compound to modulate their function effectively.
Biological Activity Overview
Research has indicated that this compound exhibits significant anticancer activity against various cancer cell lines. The following table summarizes the cytotoxic effects observed in different studies:
These findings suggest a promising profile for the compound as a potential anticancer agent.
Structure-Activity Relationship (SAR)
The SAR studies indicate that modifications in the substituents on the imidazo[1,2-a]pyrazine scaffold can significantly influence its biological activity. For instance, the introduction of electron-donating groups at specific positions enhances anticancer efficacy. A comparative analysis with similar compounds reveals that variations in substituent types lead to different biological outcomes:
| Compound | Activity |
|---|---|
| Imidazo[1,2-a]pyridine | Antiviral and anticancer |
| Imidazo[1,2-a]pyrimidine | Anticancer |
| Pyrrolopyrazine | Anticancer |
This highlights the importance of precise structural modifications in optimizing biological activity.
Case Studies
Several case studies have been conducted to evaluate the pharmacological effects of 3-(4-aminophenyl)imidazo[1,2-a]pyrazin-8-amine:
- Anticancer Activity : In vitro studies demonstrated that this compound inhibited cell growth in various cancer types through apoptosis induction. The mechanism was linked to the inhibition of key kinases involved in cell cycle regulation.
- Fluorescent Probes : Due to its photophysical properties, this compound has been explored as a fluorescent probe for imaging applications in biological systems, potentially aiding in cancer diagnostics.
- AMPAR Modulation : Research indicated that derivatives of imidazo[1,2-a]pyrazines can act as selective negative modulators of AMPA receptors (AMPARs), which are implicated in excitatory neurotransmission and neuroprotection. This property suggests potential applications in neurological disorders as well as cancer therapy .
Q & A
Q. What are the common synthetic routes for preparing 3-(4-aminophenyl)imidazo[1,2-a]pyrazin-8-amine?
A widely utilized method involves the Groebke-Blackburn-Bienaymé (GBB) multicomponent reaction , where pyrazine-2,3-diamine reacts with aldehydes and isocyanides under mild conditions to yield imidazo[1,2-a]pyrazin-8-amines. This approach enables rapid library generation (>20 compounds in one step) and mimics adenine-like scaffolds, making it ideal for structure-activity relationship (SAR) studies . Alternative routes include iodine-catalyzed cyclization of 2-aminopyrazines with ketones or aldehydes, which avoids harsh conditions and improves selectivity .
Q. How is the purity and structural integrity of synthesized derivatives confirmed?
Standard protocols involve:
- Chromatography : HPLC or TLC (e.g., sulfolane/acetone systems) to monitor reaction progress .
- Spectroscopy : H/C NMR and HRMS for structural elucidation. For example, H NMR can confirm the presence of aromatic protons from the 4-aminophenyl group (δ 6.5–7.5 ppm) and the imidazo-pyrazine core (δ 8.0–9.0 ppm) .
- Recrystallization : Purification using solvents like methanol or EtOAc to achieve >95% purity .
Q. What in vitro assays are used for initial biological screening of these compounds?
- Acetylcholinesterase (AChE) Inhibition : Modified Ellman’s method using 5,5’-dithiobis(2-nitrobenzoic acid) (DTNB) to measure enzyme activity via colorimetric absorbance at 412 nm .
- Antioxidant Activity : DPPH radical scavenging assays to quantify free radical inhibition .
- Receptor Binding : Radioligand displacement assays (e.g., adenosine A/A receptors) to evaluate affinity, with IC values calculated using nonlinear regression .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yields in multi-step syntheses?
Key strategies include:
- Solvent Selection : Polar aprotic solvents like sulfolane enhance reactivity in cyclization steps at 150°C .
- Catalyst Screening : Iodine catalysis improves atom economy in cyclization reactions compared to metal-based catalysts .
- Temperature Gradients : Gradual heating (e.g., 80°C → 150°C) minimizes side reactions in bis-(2-chloroethyl)amine-mediated syntheses .
- Workflow Integration : Solid-phase synthesis (e.g., polymer-bound 2-aminonicotinates) enables high-throughput parallelization and reduces purification steps .
Q. What computational methods are employed to predict biological activity and binding modes?
- Density Functional Theory (DFT) : Used to calculate electronic properties (e.g., HOMO-LUMO gaps) and correlate them with antioxidant or AChE inhibitory activity .
- Molecular Docking : AutoDock Vina or Schrödinger Suite models interactions with target proteins (e.g., AChE’s catalytic triad: Ser200, His440, Glu327) to prioritize compounds for synthesis .
- MD Simulations : Assess binding stability over 100 ns trajectories to validate docking results .
Q. How can contradictory results in biological activities across studies be resolved?
- Assay Standardization : Control variables such as enzyme source (e.g., human vs. electric eel AChE), substrate concentration, and pH .
- Meta-Analysis : Compare IC values across studies using normalized datasets (e.g., PubChem BioAssay). Contradictions may arise from divergent substituents (e.g., 8-piperazinyl vs. 8-benzyl groups) .
- Off-Target Profiling : Use panels like Eurofins’ CEREP to rule out nonspecific binding to unrelated receptors .
Methodological Challenges and Solutions
Q. How to address low solubility in pharmacological assays?
Q. What strategies enhance selectivity for adenosine A2A_{2A}2A over A1_11 receptors?
- SAR-Driven Design : Substituents at the 3-position (e.g., 4-aminophenyl) increase A affinity due to π-π stacking with Phe168. In contrast, bulkier groups favor A binding .
- Mutagenesis Studies : Identify key residues (e.g., A Glu169) for rational drug design .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
